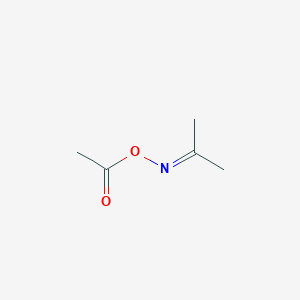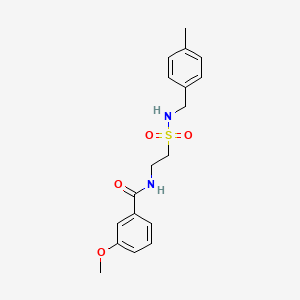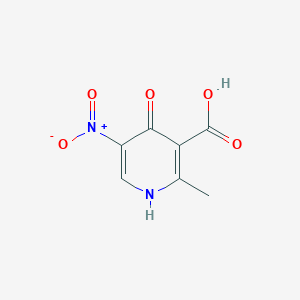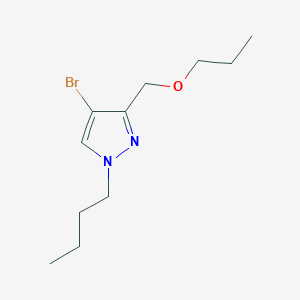
propan-2-one O-acetyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers have been synthesized from 2-chloromethyl-1H-benzoimidazole, morpholine, bromoacetone, hydroxylamine, and a haloalkane (or benzyl halide) . Another synthesis method involves the reaction between O-acetyl oximes and β-ketoesters/nitriles catalyzed by copper .Molecular Structure Analysis
The molecular structure of propan-2-one O-acetyl oxime can be obtained from its molecular formula C5H9NO2. For a more detailed structural analysis, crystallographic data and atomic coordinates can be obtained from specific studies .Chemical Reactions Analysis
The reaction between O-acetyl oximes and β-ketoesters/nitriles catalyzed by copper generates polysubstituted pyrroles and furans . More detailed information about its chemical reactions can be found in specific studies .Physical And Chemical Properties Analysis
Propan-2-one O-acetyl oxime has a density of 0.9±0.1 g/cm3, a boiling point of 135.0±0.0 °C at 760 mmHg, and a melting point of 60-63 °C (lit.) . Its molecular formula is C3H7NO .Applications De Recherche Scientifique
Antifungal Properties
Research has shown that certain derivatives of propan-2-one O-acetyl oxime exhibit potent antifungal activity. For instance, 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers demonstrated excellent antifungal effects against pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia . These compounds could potentially be developed into novel antifungal agents.
Orientations Futures
The antifungal activity of a series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers has been evaluated, and the results indicated that many of the target compounds have excellent antifungal activity . This suggests potential future directions in the development of antifungal agents.
Mécanisme D'action
Target of Action
Propan-2-one O-acetyl oxime primarily targets aldehydes and ketones . It reacts with these compounds to form oximes, a class of organic compounds . The role of propan-2-one O-acetyl oxime is to act as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .
Mode of Action
The mode of action of propan-2-one O-acetyl oxime involves a nucleophilic addition reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by propan-2-one O-acetyl oxime involve the transformation of aldehydes and ketones into oximes . This transformation is essentially irreversible and results in the dehydration of the adduct
Result of Action
The result of the action of propan-2-one O-acetyl oxime is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible and leads to the dehydration of the adduct
Propriétés
IUPAC Name |
(propan-2-ylideneamino) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZRHQOQCJMESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-one O-acetyl oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)
![4-[(4-Methoxyphenyl)amino]butanoic acid](/img/structure/B2719662.png)
![1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2719663.png)


![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)
![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)
![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)
